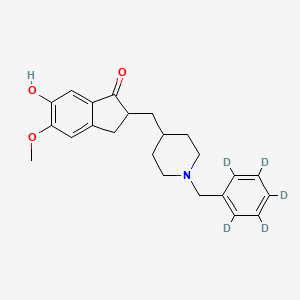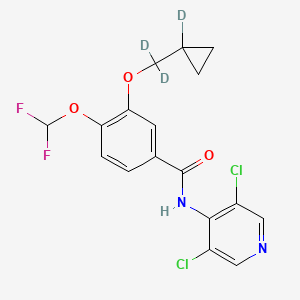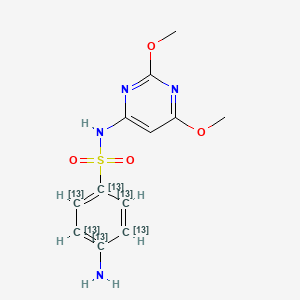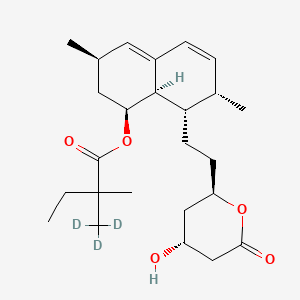
6-O-Desmethyl Donepezil-d5
Übersicht
Beschreibung
6-O-Desmethyl Donepezil-d5 is a deuterium-labeled derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the parent compound, Donepezil .
Wissenschaftliche Forschungsanwendungen
6-O-Desmethyl Donepezil-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Donepezil and its metabolites.
Biology: The compound is used in studies to understand the metabolic pathways and biological effects of Donepezil.
Medicine: It aids in the development of new therapeutic strategies for Alzheimer’s disease by providing insights into the drug’s pharmacokinetics and pharmacodynamics.
Wirkmechanismus
Target of Action
The primary target of 6-O-Desmethyl Donepezil-d5, a metabolite of Donepezil, is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
This compound, similar to Donepezil, acts as an acetylcholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it increases the concentration of acetylcholine in the brain. This leads to an increase in cholinergic transmission, which is believed to have a positive effect on the cognitive symptoms associated with conditions like Alzheimer’s disease .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, the breakdown of acetylcholine is reduced, leading to increased levels of this neurotransmitter in the brain. This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission .
Pharmacokinetics
It is known that donepezil, the parent compound, is metabolized in the liver by cytochrome p450 enzymes, primarily cyp2d6 and to a lesser extent cyp3a4 . The metabolite this compound is one of the products of this metabolism . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine levels in the brain, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function in patients with Alzheimer’s disease, although the exact cellular mechanisms are still under investigation .
Action Environment
Factors that affect the metabolism of donepezil, such as genetic polymorphisms in the cyp2d6 and cyp3a4 enzymes, could potentially influence the levels and efficacy of this compound . Additionally, co-administration with other drugs that inhibit these enzymes could lead to higher plasma levels of Donepezil .
Biochemische Analyse
Biochemical Properties
6-O-Desmethyl Donepezil-d5 is known to interact with various enzymes and proteins. It is a metabolite of Donepezil, a drug used for Alzheimer’s disease . Donepezil is metabolized mainly into an active O-demethylated form, 6-O-Desmethyl Donepezil . These metabolites are further metabolized to form glucuronidation, which are then excreted into bile and urine .
Cellular Effects
The effects of this compound on cells are not fully understood. Its parent compound, Donepezil, has been shown to have significant effects on various types of cells, particularly neurons. Donepezil is known to inhibit acetylcholinesterase in the brain, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-studied. Donepezil, the parent compound, works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. This leads to an increase in the concentration of acetylcholine, which is associated with improved cognitive function in Alzheimer’s patients .
Temporal Effects in Laboratory Settings
Studies on Donepezil have shown that it has a good liposolubility and can easily pass through the blood-brain barrier . The amount of acetylcholine in the brain increases shortly after the start of the infusion and reaches the maximum value at about 30 to 45 minutes, then decreases to the baseline with a slight delay .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Donepezil have shown that its plasma concentrations reached their maximum at the end of a 30-minute infusion . The therapeutic response of Alzheimer’s disease patients to Donepezil varies largely, and the therapeutic efficacy ranges from 20 to 60% .
Metabolic Pathways
This compound is involved in the metabolic pathways of Donepezil. Donepezil is metabolized mainly into an active O-demethylated form, 6-O-Desmethyl Donepezil . These metabolites are further metabolized to form glucuronidation, which are then excreted into bile and urine .
Transport and Distribution
Donepezil, due to its good liposolubility, can easily pass through the blood-brain barrier .
Subcellular Localization
Its parent compound, Donepezil, is known to bind to cholinesterases, particularly in the cerebral cortex .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Desmethyl Donepezil-d5 involves the demethylation of Donepezil followed by the introduction of deuterium. The process typically starts with the selective demethylation of the methoxy group at the 6-position of Donepezil. This is achieved using reagents such as boron tribromide (BBr3) under controlled conditions. The resulting intermediate is then subjected to deuterium exchange reactions using deuterium oxide (D2O) or other deuterated reagents to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The deuterium labeling is carefully monitored to achieve the desired isotopic purity, which is crucial for its application in pharmacokinetic studies .
Analyse Chemischer Reaktionen
Types of Reactions: 6-O-Desmethyl Donepezil-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent form, Donepezil.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which are useful in further pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
Donepezil: The parent compound, widely used in Alzheimer’s treatment.
5-O-Desmethyl Donepezil: Another metabolite of Donepezil with similar pharmacological properties.
Rivastigmine: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Uniqueness: 6-O-Desmethyl Donepezil-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracing of the compound’s metabolic pathways, making it a valuable tool in drug development and research .
Eigenschaften
IUPAC Name |
6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRBBQJREIMIEU-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661897 | |
| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189443-74-0 | |
| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












